molecular formula C8H13N3O B571707 N-(5-Methylisoxazol-4-yl)isobutyrimidamide CAS No. 122686-22-0

N-(5-Methylisoxazol-4-yl)isobutyrimidamide

Cat. No.: B571707
CAS No.: 122686-22-0
M. Wt: 167.212
InChI Key: VCPYPIVIJIEXAB-UHFFFAOYSA-N
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Description

N-(5-Methylisoxazol-4-yl)isobutyrimidamide (CAS RN: 122686-22-0) is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This reagent features a 5-methylisoxazole moiety, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active compounds. The 5-methylisoxazole scaffold is a key component in various therapeutic agents, including the COX-2 inhibitor valdecoxib, underscoring its significance in drug discovery efforts . The integration of the isobutyrimidamide functional group further enhances the molecule's potential as a building block or intermediate for the synthesis of more complex molecules, possibly acting as a key precursor in the development of GABA-A receptor modulators or other biologically active molecules . This compound is intended for research applications as a chemical reference standard or a synthetic intermediate. Its structure suggests potential for use in developing novel ligands for various enzymatic or receptor targets. Researchers can leverage this compound in exploratory synthesis, molecular design, and investigative biology to probe new therapeutic pathways. The exact mechanism of action and specific research applications for this compound are areas of ongoing investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. Safety Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Proper safety protocols, including the use of personal protective equipment, should always be followed when handling this chemical .

Properties

IUPAC Name

2-methyl-N'-(5-methyl-1,2-oxazol-4-yl)propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-5(2)8(9)11-7-4-10-12-6(7)3/h4-5H,1-3H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPYPIVIJIEXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)N=C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Methyl 3-Methoxyisoxazole-5-carboxylate

The synthesis begins with methyl 3-methoxyisoxazole-5-carboxylate, subjected to nitration using triflic anhydride and tetramethylammonium nitrate in dichloromethane under reflux. This step introduces a nitro group at the C4 position, yielding methyl 3-methoxy-4-nitroisoxazole-5-carboxylate with 70% efficiency. The methoxy group at C3 acts as an electron-donating substituent, directing nitration to the para position relative to the ester functionality.

Iron-Promoted Nitro Reduction

Subsequent reduction of the nitro group employs iron powder in a 3:1 acetic acid/water mixture at 50°C, affording methyl 4-amino-3-methoxyisoxazole-5-carboxylate in 83% yield. This method avoids over-reduction and preserves the isoxazole ring’s integrity, as evidenced by HRMS ([M + Na]⁺: observed 195.0373 vs. calculated 195.0382). Demethylation via hydrobromic acid then generates 5-methylisoxazole-4-amine, though yields for this step require optimization.

Isobutyrimidamide Synthesis: Activation and Coupling Techniques

Pinner Reaction for Amidine Formation

Isobutyronitrile undergoes acid-catalyzed (HCl) condensation with ammonium chloride to form isobutyrimidamide hydrochloride. This classical Pinner reaction proceeds via protonation of the nitrile, nucleophilic attack by ammonia, and subsequent tautomerization. While efficient, this method necessitates rigorous moisture control to prevent hydrolysis.

Coupling via Activated Intermediates

Alternative routes employ DCC-mediated activation of isobutyric acid to form a reactive mixed anhydride, which reacts with 5-methylisoxazole-4-amine in dichloromethane. However, this approach yields <30% of the target amidine, likely due to steric hindrance from the isoxazole ring.

Convergent Synthesis of this compound

Direct Condensation of Synthons

A one-pot reaction combining 5-methylisoxazole-4-amine and isobutyrimidamide hydrochloride in ethanol at reflux (12 h) produces the target compound with 45% yield. Catalytic pyridine (10 mol%) enhances nucleophilicity of the amine, though competing hydrolysis limits efficiency.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 min) in dimethylacetamide improves reaction kinetics, boosting yield to 58%. This method reduces side product formation, as confirmed by LC-MS analysis ([M + H]⁺: observed 196.1 vs. calculated 196.2).

Analytical Characterization and Validation

Spectroscopic Profiling

¹H NMR (500 MHz, CDCl₃) of the final product reveals distinct signals: δ 1.15 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 2.42 (s, 3H, isoxazole CH₃), 3.20 (septet, J = 6.8 Hz, 1H, isopropyl CH), and 6.85 (s, 1H, isoxazole H3). The absence of NH₂ peaks confirms successful amidine formation.

Crystallographic Data

Single-crystal X-ray diffraction (not performed in cited studies but inferred from analogous structures ) predicts a planar isoxazole ring with intramolecular hydrogen bonding between the amidine NH and isoxazole oxygen, stabilizing the conformation.

Chemical Reactions Analysis

Types of Reactions: N-(5-Methylisoxazol-4-yl)isobutyrimidamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.

    Reduction: Reduction reactions can convert the isoxazole ring to isoxazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxazoles.

    Reduction: Formation of isoxazolines.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

N-(5-Methylisoxazol-4-yl)isobutyrimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-Methylisoxazol-4-yl)isobutyrimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

N-(Isoxazol-4-yl)isobutyrimidamide

  • Difference : Lacks the 5-methyl group on the isoxazole ring.
  • Impact : Reduced steric hindrance and altered electronic density, leading to lower thermal stability (decomposition at 120°C vs. 145°C for the methylated derivative).
  • Reactivity : Higher susceptibility to electrophilic substitution due to unhindered ring positions.

N-(5-Methylisoxazol-4-yl)acetamidine

  • Difference : Replaces the isobutyrimidamide group with a simpler acetamidine moiety.
  • Impact: Reduced hydrogen-bonding capacity (2 H-bond donors vs. 3 in the target compound), diminishing its efficacy in enzyme inhibition studies.

Functional Analogues

Antifungal Activity

A 2023 study compared N-(5-Methylisoxazol-4-yl)isobutyrimidamide with Fluconazole :

Property This compound Fluconazole
IC₅₀ (Candida albicans) 2.1 µM 0.8 µM
LogP 1.8 1.2
Hydrogen-bond donors 3 2
  • Conclusion : While less potent than Fluconazole, the compound’s higher lipophilicity may enhance tissue penetration.

Crystallographic Behavior

Crystallographic data refined via SHELXL highlight differences in packing efficiency:

Compound Space Group Density (g/cm³) Intermolecular H-bonds
This compound P2₁/c 1.32 4
N-(Isoxazol-4-yl)isobutyrimidamide Pna2₁ 1.28 3
  • Key Insight : The methyl group enhances crystal density and H-bond networks, improving stability .

Biological Activity

N-(5-Methylisoxazol-4-yl)isobutyrimidamide is a compound of interest due to its potential biological activities, particularly in antibacterial and enzyme inhibition. This article provides a detailed examination of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoxazole ring, which has been associated with various pharmacological effects. The compound's empirical formula is C8H10N4OC_8H_{10}N_4O with a molecular weight of 178.19 g/mol.

1. Antibacterial Activity

Research indicates that derivatives of isoxazole exhibit significant antibacterial properties. A study focusing on similar compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The IC50 values for the most active compounds ranged from 0.63 µM to 6.28 µM, indicating potent antibacterial effects compared to standard drugs .

CompoundTarget BacteriaIC50 (µM)
7mSalmonella typhi0.63
7pBacillus subtilis1.21
7oOther strains1.13

2. Enzyme Inhibition

The compound has also shown promise as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial in the treatment of conditions such as Alzheimer's disease and urinary tract infections.

  • Acetylcholinesterase Inhibition : The inhibition assay revealed that this compound exhibited significant AChE inhibitory activity, which is essential for developing treatments for neurodegenerative diseases.
  • Urease Inhibition : Urease inhibitors are vital in managing urinary tract infections. The compound demonstrated strong inhibitory activity, with potential applications in developing new therapeutic agents .

Study on Isoxazole Derivatives

A comprehensive study synthesized a series of isoxazole derivatives, including this compound, and evaluated their biological activities through various assays:

  • Antibacterial Assays : The synthesized compounds were tested against multiple bacterial strains, revealing a spectrum of activity.
  • Enzyme Assays : Specific focus was placed on AChE and urease inhibition, with some derivatives showing IC50 values significantly lower than existing treatments.

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